Dihexanoin

Vue d'ensemble

Description

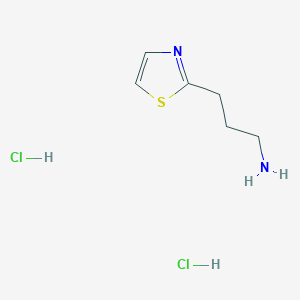

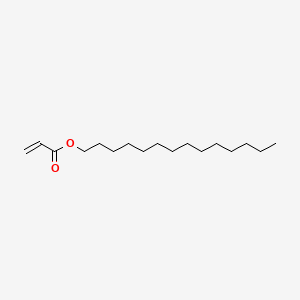

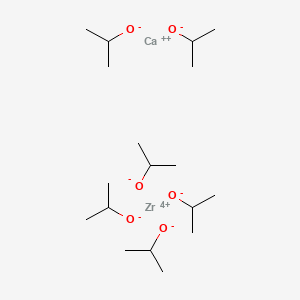

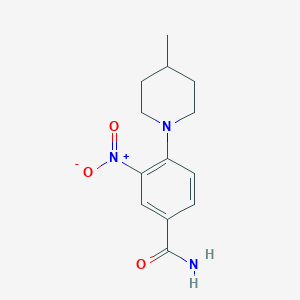

Dihexanoin is a diacylglycerol that contains the saturated short-chain fatty acid hexanoic acid at two positions . It is a biochemical categorized under the class of lipids, specifically glycerolipids .

Molecular Structure Analysis

This compound has a molecular formula of C15H28O5 . The InChi Code for this compound isInChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 . The SMILES representation is OC(COC(CCCCC)=O)COC(CCCCC)=O . Physical and Chemical Properties Analysis

This compound has a molecular weight of 288.4 . It is a liquid at room temperature . It is soluble in chloroform and ethyl acetate .Applications De Recherche Scientifique

Applications in Biophysical and Biochemical Studies :

- Dihexanoin, particularly dihexanoyl phosphatidylcholine (DHPC), has emerged as a powerful medium for studying membrane-associated macromolecules and assemblies in biophysical studies. These lipid mixtures, which can include long-chain dimyristoyl phosphatidylcholine (DMPC) and DHPC, display various morphologies that are beneficial for the study of biomolecules (Katsaras et al., 2005).

Role in Neurological Research and Potential Therapeutic Applications :

- Dihexa, a derivative of this compound, has been identified as a molecule with procognitive/antidementia properties, potentially useful for Alzheimer's disease treatment. It is derived from angiotensin IV and is capable of binding to hepatocyte growth factor (HGF), thereby inducing c-Met phosphorylation and promoting hippocampal synaptogenesis. Its utility in cognitive enhancement and neuroprotection is highlighted by its ability to cross the blood-brain barrier (Benoist et al., 2014); (Wright & Harding, 2015); (Sun et al., 2021).

Toxicological Analysis in Animal Models :

- Studies involving diheptanoin, a close relative of this compound, show that its chronic consumption in rats does not induce toxicity. This suggests its potential use in conditions where easily digestible lipids are required (Ataíde et al., 2009).

Use in Hydrogen Energy Applications :

- Research on molybdenum sulfide electrocatalysts for proton reduction to dihydrogen, an important process in energy applications, has utilized this compound derivatives. The study of these catalysts under functional conditions provides insights into their reaction mechanisms, highlighting the broader applicability of this compound derivatives in energy research (Lassalle‐Kaiser et al., 2014).

Contributions to Fuel and Energy Research :

- This compound and its derivatives have been evaluated in the context of fuel and energy research. For instance, studies involving n-hexanol, derived from hexanoic acid (a constituent of this compound), have examined its use in diesel engine blends, assessing combustion, performance, and emission characteristics (Nour et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1,2-Dihexanoylglycerol, also known as Dihexanoin, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dihexanoylglycerol acts as an activator of PKC . It interacts with PKC, leading to its activation . This activation results in the phosphorylation of various proteins, influencing numerous cellular processes .

Biochemical Pathways

The activation of PKC by 1,2-Dihexanoylglycerol affects several biochemical pathways. For instance, it plays a role in the phosphoinositide/phospholipase C (PI/PLC) pathway . In this pathway, phosphoinositide is metabolized to phosphatidylinositol 4,5-biphosphate (PIP2), which is then converted to inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) by PLC . DAG, to which 1,2-Dihexanoylglycerol is similar, is a secondary messenger that activates PKC .

Result of Action

The activation of PKC by 1,2-Dihexanoylglycerol leads to various molecular and cellular effects. For example, it has been shown to induce ion pumping in guard-cell protoplasts and opening of intact stomata . This suggests that 1,2-Dihexanoylglycerol may play a role in regulating plant responses to environmental stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dihexanoylglycerol. For instance, light conditions have been shown to affect its ability to induce stomatal opening in plants

Analyse Biochimique

Biochemical Properties

1,2-Dihexanoylglycerol is an analog of protein kinase C (PKC) that activates the second messenger diacylglycerol (DAG) . This interaction with PKC suggests that 1,2-Dihexanoylglycerol plays a crucial role in various biochemical reactions involving these enzymes and proteins .

Cellular Effects

1,2-Dihexanoylglycerol has been found to influence various types of cells and cellular processes. For instance, it has been observed to enhance light-induced stomatal opening in Commelina communis, a plant species . This suggests that 1,2-Dihexanoylglycerol can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,2-Dihexanoylglycerol involves its role as an activator of protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This suggests that 1,2-Dihexanoylglycerol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .

Metabolic Pathways

1,2-Dihexanoylglycerol is involved in the metabolic pathway of protein kinase C (PKC) activation

Propriétés

IUPAC Name |

(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938726 | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-91-3, 33774-66-2 | |

| Record name | 1,2-Dihexanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)